

Physical and chemical properties of 3-Bromo-7-chloroisoquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-7-chloroisoquinoline

Cat. No.: B580799

[Get Quote](#)

An In-depth Technical Guide to 3-Bromo-7-chloroisoquinoline

This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-Bromo-7-chloroisoquinoline**, tailored for researchers, scientists, and professionals in drug development. While experimental data for this specific isomer is limited in publicly accessible literature, this guide consolidates available information, predicted properties, and analogous data from related compounds to offer a valuable resource.

Chemical Identity and Physical Properties

3-Bromo-7-chloroisoquinoline is a halogenated aromatic heterocyclic compound. Its structure is characterized by an isoquinoline core substituted with a bromine atom at the 3-position and a chlorine atom at the 7-position. This substitution pattern makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceutical agents.

Table 1: Identifiers and Basic Properties of **3-Bromo-7-chloroisoquinoline**

Property	Value	Source(s)
IUPAC Name	3-Bromo-7-chloroisoquinoline	N/A
CAS Number	1246552-90-8	[1]
Molecular Formula	C ₉ H ₅ BrCIN	[1]
Molecular Weight	242.50 g/mol	[2] [3]
Canonical SMILES	C1=CC2=C(C=C1Cl)C=C(N=C2)Br	N/A
InChI Key	ZLAFRLYZTMTUOQ- UHFFFAOYSA-N	[3]

Table 2: Experimental and Predicted Physical Properties

Property	Value	Notes
Melting Point	Data not available	For the related isomer, 7-Bromo-1-chloroisoquinoline, a melting point of 123-124 °C has been reported.
Boiling Point	Data not available	Predicted boiling point for the isomer 5-bromo-3-chloroisoquinoline is 349.5±22.0 °C.
Solubility	Sparingly soluble in water; Soluble in many organic solvents.	Based on the general solubility of isoquinoline and its derivatives. [4]
Appearance	Likely a solid at room temperature	Based on the melting point of the 7-bromo-1-chloro isomer.
Storage Conditions	Store at room temperature or under an inert atmosphere at 2-8°C.	[1] [2]

Spectroscopic Data

As of this review, specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **3-Bromo-7-chloroisoquinoline** are not readily available in the surveyed literature. Researchers synthesizing this compound would need to perform these analyses for structural confirmation.

Chemical Properties and Reactivity

The chemical reactivity of **3-Bromo-7-chloroisoquinoline** is largely dictated by the isoquinoline nucleus and its halogen substituents.

Key Reactivity Features:

- Basicity: As an isoquinoline derivative, it is expected to be a weak base.[4]
- Nucleophilic Substitution: The halogen atoms can be displaced by strong nucleophiles, although this typically requires harsh reaction conditions.
- Cross-Coupling Reactions: The bromine atom at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. The C-Br bond is significantly more reactive than the C-Cl bond in such reactions, allowing for selective functionalization at the 3-position.[5] This makes it a valuable building block for introducing molecular diversity.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis of **3-Bromo-7-chloroisoquinoline** are not explicitly described in the reviewed literature. However, general synthetic strategies for substituted isoquinolines can be adapted. A common approach involves the multi-step synthesis from commercially available starting materials, likely involving cyclization to form the isoquinoline core followed by halogenation.

While a specific protocol for the target molecule is unavailable, a representative protocol for a related compound, 7-Bromo-1-chloroisoquinoline, is provided below to illustrate a potential synthetic methodology.

Synthesis of 7-Bromo-1-chloroisoquinoline:

This procedure involves the chlorination of 7-bromo-1-hydroxyisoquinoline.

- Reactants: 7-bromo-1-hydroxyisoquinoline (0.05 mol) and phosphorus oxychloride (0.5 mol, 46.6 mL).
- Procedure:
 - To phosphorus oxychloride at room temperature, add 7-bromo-1-hydroxyisoquinoline portionwise.
 - Heat the mixture to 100°C for 90 minutes with rapid stirring.
 - After cooling to room temperature, cautiously pour the mixture onto ice/water (200 mL).
 - Adjust the pH to 8 by dropwise addition of aqueous ammonia.
 - Collect the resulting precipitate by filtration and wash with cold water.
 - Dry the solid under reduced vacuum at 45°C for 12 hours to yield the product.[6]
- Characterization of 7-Bromo-1-chloroisoquinoline:
 - ^1H NMR (DMSO-d6): δ 8.4 (s, 1H), 8.34-8.38 (d, $J=6$ Hz, 1H), 8.03-8.07 (m, 2H), 7.91-7.96 (d, $J=6$ Hz, 1H).[6]
 - LCMS: m/z 242, 244, 246.[6]

Applications in Drug Discovery and Materials Science

3-Bromo-7-chloroisoquinoline is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential biological activity.

- Kinase Inhibitors: The isoquinoline scaffold is a common feature in many kinase inhibitors. The halogenated positions of **3-Bromo-7-chloroisoquinoline** provide convenient points for elaboration to generate libraries of compounds for screening against various kinases.[2]

- **Antimicrobial Agents:** This compound also serves as a precursor for the development of novel antimicrobial agents.[\[2\]](#)
- **Materials Science:** Due to its electron-deficient aromatic core, it has potential applications in the design of organic semiconductors and optoelectronic materials.[\[2\]](#)

Safety and Handling

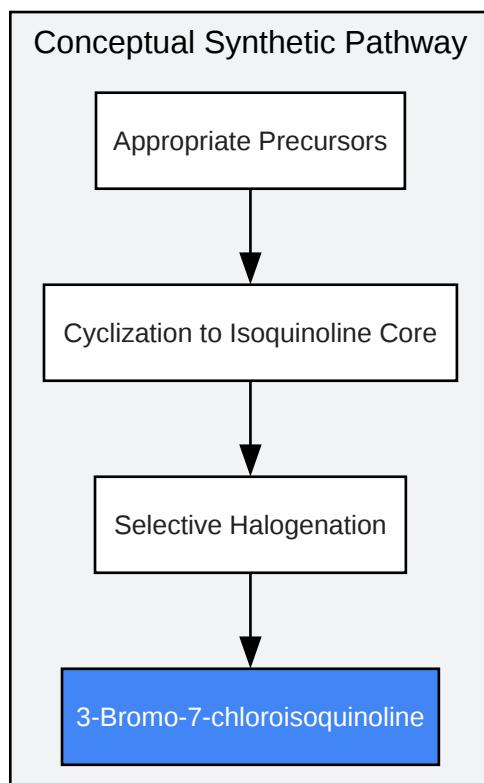
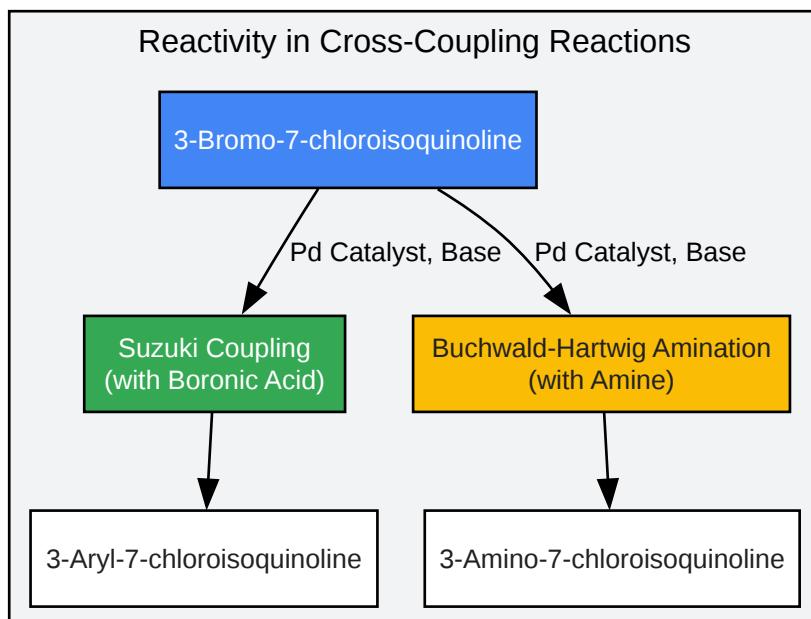
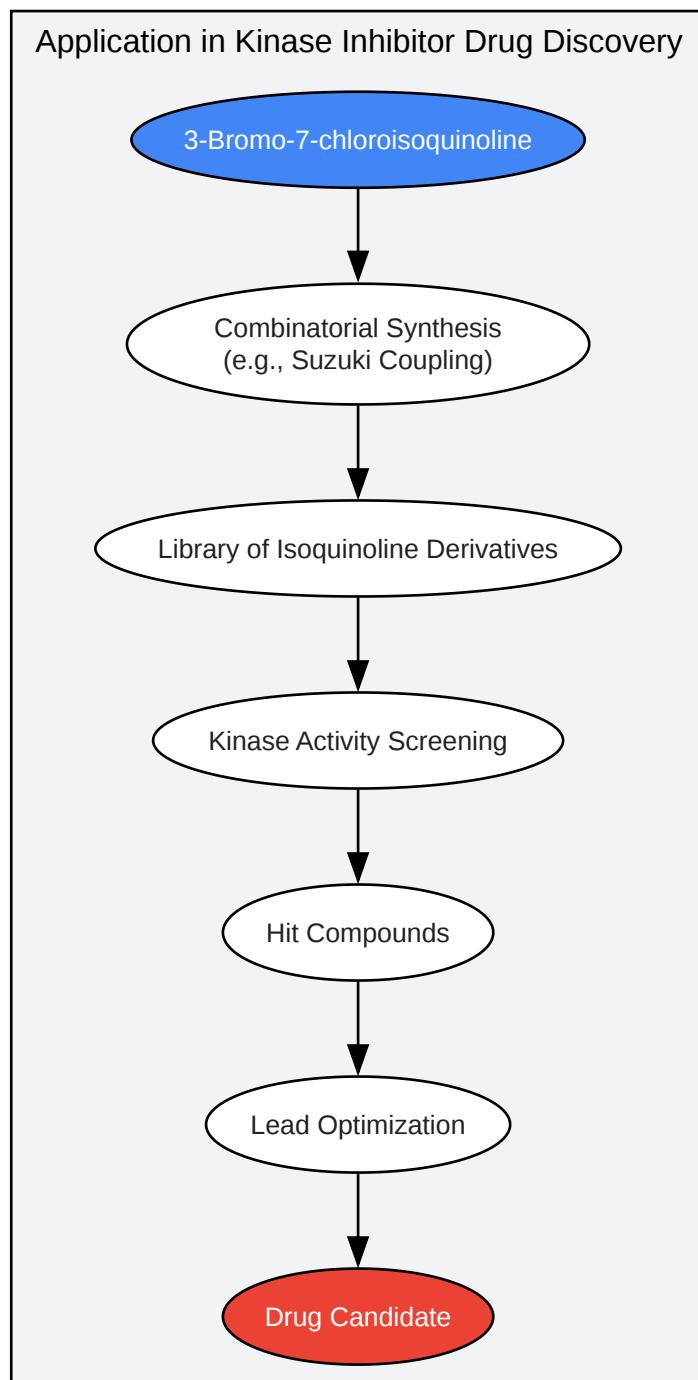

For **3-Bromo-7-chloroisoquinoline** and its isomers, the following GHS hazard information has been reported. Users should handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

Table 3: GHS Hazard Information for Bromo-chloroisoquinoline Isomers

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation


Visualizations

The following diagrams illustrate key conceptual workflows and relationships relevant to the synthesis and application of **3-Bromo-7-chloroisoquinoline**.


[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **3-Bromo-7-chloroisoquinoline**.

[Click to download full resolution via product page](#)

Caption: Reactivity of **3-Bromo-7-chloroisoquinoline** in common cross-coupling reactions.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the use of **3-Bromo-7-chloroisoquinoline** in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-7-chloroisoquinoline - Lead Sciences [lead-sciences.com]
- 2. 3-bromo-7-chloroisoquinoline [myskinrecipes.com]
- 3. 3-Bromo-7-chloroisoquinoline | CymitQuimica [cymitquimica.com]
- 4. jptcp.com [jptcp.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis routes of 7-Bromo-1-Chloroisoquinoline [benchchem.com]
- To cite this document: BenchChem. [Physical and chemical properties of 3-Bromo-7-chloroisoquinoline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b580799#physical-and-chemical-properties-of-3-bromo-7-chloroisoquinoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com